molecular formula C22H19NO3 B14389154 Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate CAS No. 89767-48-6

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate

Cat. No.: B14389154
CAS No.: 89767-48-6
M. Wt: 345.4 g/mol
InChI Key: BAHGNAAJCVFORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a benzo[E]indole core with various functional groups, making it a valuable molecule in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate can be synthesized through Fischer indolization. This method involves the reaction of ethyl phenylpyruvate with 2-naphthylhydrazone derivatives bearing a methoxy group at specific positions. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Fischer indolization process can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89767-48-6

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-methoxy-1-phenyl-3H-benzo[e]indole-2-carboxylate

InChI

InChI=1S/C22H19NO3/c1-3-26-22(24)21-18(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)13-17(25-2)20(19)23-21/h4-13,23H,3H2,1-2H3

InChI Key

BAHGNAAJCVFORN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC3=CC=CC=C32)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.